molecular formula C20H15NO2 B412293 N-dibenzofuran-3-yl-4-methylbenzamide CAS No. 298219-77-9

N-dibenzofuran-3-yl-4-methylbenzamide

Cat. No.: B412293
CAS No.: 298219-77-9
M. Wt: 301.3g/mol
InChI Key: WUPBTHQQZHRZBZ-UHFFFAOYSA-N
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Description

N-Dibenzofuran-3-yl-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group and a dibenzofuran-3-yl substituent on the amide nitrogen. Dibenzofuran, a fused bicyclic aromatic system comprising two benzene rings linked by an oxygen atom, confers structural rigidity and distinct electronic properties to the molecule. This article compares this compound with related benzamide derivatives, leveraging published research on compounds with analogous substituents or synthetic pathways.

Properties

CAS No.

298219-77-9

Molecular Formula

C20H15NO2

Molecular Weight

301.3g/mol

IUPAC Name

N-dibenzofuran-3-yl-4-methylbenzamide

InChI

InChI=1S/C20H15NO2/c1-13-6-8-14(9-7-13)20(22)21-15-10-11-17-16-4-2-3-5-18(16)23-19(17)12-15/h2-12H,1H3,(H,21,22)

InChI Key

WUPBTHQQZHRZBZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • N-Dibenzofuran-3-yl-4-methylbenzamide : Features a dibenzofuran-3-yl group (aromatic, rigid, electron-rich due to the oxygen bridge) and a 4-methylbenzoyl moiety. The dibenzofuran substituent may enhance π-π stacking interactions and influence solubility .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a flexible 2-hydroxy-1,1-dimethylethyl group, enabling N,O-bidentate coordination for metal-catalyzed C–H functionalization. The absence of aromaticity in its substituent contrasts with the target compound’s rigid dibenzofuran system .
  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, ): Substituted with electron-withdrawing chlorines and an ethoxymethoxy group, enhancing pesticidal activity via hydrophobic interactions. The dichlorophenyl group differs significantly from dibenzofuran in electronic and steric effects .

Physicochemical Properties

  • Dibenzofuran Substituent : Expected to increase molecular weight (~243 g/mol for dibenzofuran vs. ~92 g/mol for 2-hydroxy-1,1-dimethylethyl) and reduce solubility in polar solvents due to hydrophobicity .
  • Spectroscopic Characterization : The dibenzofuran moiety would produce distinct ¹H NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to alkyl-substituted analogs (e.g., δ 1.0–4.0 ppm for hydroxyalkyl groups) .

Data Tables

Compound Name Substituent on Amide Molecular Weight (g/mol)* Key Applications References
This compound Dibenzofuran-3-yl ~349 (estimated) Hypothetical (Catalysis/Agrochemicals)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 221.3 Metal-catalyzed C–H activation
Etobenzanid 2,3-Dichlorophenyl 328.2 Herbicide
Diflufenican 2,4-Difluorophenyl 394.3 Herbicide

*Calculated based on substituent contributions where exact data are unavailable.

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